Cas no 1261808-03-0 (2-Fluoro-6-methoxypyridine-4-sulfonyl chloride)

2-Fluoro-6-methoxypyridine-4-sulfonyl chloride is a versatile sulfonylation reagent used in organic synthesis and pharmaceutical applications. Its key advantages include high reactivity as an electrophile, enabling efficient introduction of the sulfonyl group into target molecules. The presence of both fluoro and methoxy substituents enhances its selectivity and stability, making it suitable for complex functionalization reactions. This compound is particularly valuable in the synthesis of sulfonamide derivatives, which are important intermediates in drug development. Its well-defined structure ensures consistent performance in coupling reactions, while its compatibility with various solvents and conditions broadens its utility in research and industrial processes. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
2-Fluoro-6-methoxypyridine-4-sulfonyl chloride structure
1261808-03-0 structure
Product name:2-Fluoro-6-methoxypyridine-4-sulfonyl chloride
CAS No:1261808-03-0
MF:C6H5ClFNO3S
MW:225.625202894211
MDL:MFCD18412224
CID:4799554
PubChem ID:55280580

2-Fluoro-6-methoxypyridine-4-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-FLUORO-6-METHOXYPYRIDINE-4-SULFONYL CHLORIDE
    • AB75715
    • 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride
    • MDL: MFCD18412224
    • Inchi: 1S/C6H5ClFNO3S/c1-12-6-3-4(13(7,10)11)2-5(8)9-6/h2-3H,1H3
    • InChI Key: CMUOXQJUKVTQLI-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(N=C(C=1)OC)F)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 266
  • XLogP3: 1.6
  • Topological Polar Surface Area: 64.599

2-Fluoro-6-methoxypyridine-4-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23617174-0.05g
2-fluoro-6-methoxypyridine-4-sulfonyl chloride
1261808-03-0 95%
0.05g
$732.0 2024-06-19
Enamine
EN300-23617174-10g
2-fluoro-6-methoxypyridine-4-sulfonyl chloride
1261808-03-0
10g
$3746.0 2023-09-15
Enamine
EN300-23617174-0.25g
2-fluoro-6-methoxypyridine-4-sulfonyl chloride
1261808-03-0 95%
0.25g
$801.0 2024-06-19
Alichem
A023027531-250mg
2-Fluoro-6-methoxypyridine-4-sulfonyl chloride
1261808-03-0 97%
250mg
$707.20 2022-04-03
Alichem
A023027531-500mg
2-Fluoro-6-methoxypyridine-4-sulfonyl chloride
1261808-03-0 97%
500mg
$999.60 2022-04-03
Enamine
EN300-23617174-5g
2-fluoro-6-methoxypyridine-4-sulfonyl chloride
1261808-03-0
5g
$2525.0 2023-09-15
Enamine
EN300-23617174-10.0g
2-fluoro-6-methoxypyridine-4-sulfonyl chloride
1261808-03-0 95%
10.0g
$3746.0 2024-06-19
Enamine
EN300-23617174-0.1g
2-fluoro-6-methoxypyridine-4-sulfonyl chloride
1261808-03-0 95%
0.1g
$767.0 2024-06-19
Enamine
EN300-23617174-0.5g
2-fluoro-6-methoxypyridine-4-sulfonyl chloride
1261808-03-0 95%
0.5g
$836.0 2024-06-19
Enamine
EN300-23617174-5.0g
2-fluoro-6-methoxypyridine-4-sulfonyl chloride
1261808-03-0 95%
5.0g
$2525.0 2024-06-19

2-Fluoro-6-methoxypyridine-4-sulfonyl chloride Related Literature

Additional information on 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride

Introduction to 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride (CAS No: 1261808-03-0)

2-Fluoro-6-methoxypyridine-4-sulfonyl chloride, identified by its CAS number 1261808-03-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and utility in the synthesis of various therapeutic agents. The presence of both fluoro and methoxy substituents in its molecular structure imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel chemical entities.

The sulfonyl chloride functional group in 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride enhances its reactivity, particularly in nucleophilic substitution reactions, which are fundamental in medicinal chemistry. This reactivity allows for the facile introduction of sulfonyl groups into other molecules, facilitating the synthesis of sulfonamides, a class of compounds known for their broad spectrum of biological activities. The fluoro substituent, on the other hand, is well-documented for its ability to modulate metabolic stability, bioavailability, and binding affinity, making it a preferred choice in drug design.

In recent years, there has been a surge in research focused on developing new scaffolds for treating various diseases, including cancer, infectious diseases, and neurological disorders. 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride has emerged as a key building block in this endeavor. Its structural features make it an excellent candidate for generating libraries of compounds that can be screened for pharmacological activity. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, where the pyridine core serves as a hinge-binding motif essential for target interaction.

One of the most compelling aspects of 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride is its role in the development of next-generation antiviral agents. The fluoro group's ability to enhance binding interactions with viral proteases and polymerases has been leveraged to create potent inhibitors against pathogens such as HIV and hepatitis C. Additionally, the methoxy group provides a site for further functionalization, allowing chemists to tailor the compound's properties to specific therapeutic needs.

The pharmaceutical industry has also explored the use of 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride in the synthesis of central nervous system (CNS) drugs. The lipophilicity imparted by the fluoro and methoxy groups can improve blood-brain barrier penetration, a critical factor for many CNS therapeutics. Furthermore, recent studies have highlighted its potential in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease, where pyridine derivatives have shown promise in modulating neurotransmitter pathways.

Beyond pharmaceutical applications, 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride finds utility in agrochemical research. The sulfonyl chloride functionality enables the synthesis of sulfonylurea herbicides and fungicides, which are known for their high efficacy and selectivity. The unique electronic properties of this compound contribute to the development of novel agrochemicals that offer improved environmental profiles while maintaining potent biological activity.

The synthetic methodologies employed in producing 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride are also noteworthy. Advanced catalytic processes have been developed to achieve high yields and purity levels while minimizing waste generation. These green chemistry approaches align with the growing emphasis on sustainable practices within the chemical industry. Moreover, computational modeling techniques have been instrumental in predicting reaction outcomes and optimizing synthetic routes, further enhancing efficiency.

From a regulatory perspective, 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride benefits from stringent quality control measures to ensure compliance with international standards. Manufacturers adhere to Good Manufacturing Practices (GMP) to guarantee consistency and reliability across batches. This commitment to quality is essential for downstream applications where precision is paramount.

The future prospects for 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride are promising, with ongoing research exploring new derivatives and applications. Innovations in drug discovery technologies continue to uncover novel therapeutic targets where this compound could play a pivotal role. As scientific understanding advances, it is anticipated that 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride will remain at the forefront of chemical innovation.

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